molecular formula C11H16N2O B14840991 4-(Aminomethyl)-3-cyclopropoxy-N-methylaniline

4-(Aminomethyl)-3-cyclopropoxy-N-methylaniline

Cat. No.: B14840991
M. Wt: 192.26 g/mol
InChI Key: KDCAAXPNBWHLBI-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-cyclopropoxy-N-methylaniline is an organic compound that features a unique structure combining an aminomethyl group, a cyclopropoxy group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-cyclopropoxy-N-methylaniline typically involves multi-step organic reactions. One common method includes the reaction of 3-cyclopropoxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced using a suitable reducing agent like sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-cyclopropoxy-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(Aminomethyl)-3-cyclopropoxy-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropoxy group may enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)indole
  • 4-(Aminomethyl)phenylamine

Uniqueness

4-(Aminomethyl)-3-cyclopropoxy-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing molecules with specific biological activities .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(aminomethyl)-3-cyclopropyloxy-N-methylaniline

InChI

InChI=1S/C11H16N2O/c1-13-9-3-2-8(7-12)11(6-9)14-10-4-5-10/h2-3,6,10,13H,4-5,7,12H2,1H3

InChI Key

KDCAAXPNBWHLBI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)CN)OC2CC2

Origin of Product

United States

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